molecular formula C7H12O B12091775 (3R)-4,4-Dimethylpent-1-yn-3-ol CAS No. 61317-72-4

(3R)-4,4-Dimethylpent-1-yn-3-ol

Cat. No.: B12091775
CAS No.: 61317-72-4
M. Wt: 112.17 g/mol
InChI Key: ILPLTEOGHOQFHJ-LURJTMIESA-N
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Description

(3R)-4,4-Dimethylpent-1-yn-3-ol is an organic compound characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) on a chiral carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Alkyne Addition: : One common method to synthesize (3R)-4,4-Dimethylpent-1-yn-3-ol involves the addition of an alkyne to a carbonyl compound. For example, the reaction between 3,3-dimethylbut-1-yne and formaldehyde in the presence of a base such as sodium hydroxide can yield the desired product.

  • Reduction of Alkynes: : Another method involves the partial reduction of 4,4-dimethylpent-1-yne using a selective reducing agent like Lindlar’s catalyst, which can produce the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (3R)-4,4-Dimethylpent-1-yn-3-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The compound can be reduced to form alkanes or alkenes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ with Pd/C or Lindlar’s catalyst.

    Substitution: SOCl₂ or PBr₃ under reflux conditions.

Major Products

    Oxidation: 4,4-Dimethylpent-1-yn-3-one or 4,4-Dimethylpentanoic acid.

    Reduction: 4,4-Dimethylpentane or 4,4-Dimethylpent-2-ene.

    Substitution: 4,4-Dimethylpent-1-yn-3-chloride or 4,4-Dimethylpent-1-yn-3-bromide.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3R)-4,4-Dimethylpent-1-yn-3-ol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (3R)-4,4-Dimethylpent-1-yn-3-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is typically converted to a carbonyl group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylpent-1-yn-3-one: Similar structure but with a ketone group instead of an alcohol.

    4,4-Dimethylpent-1-yn-3-chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.

    4,4-Dimethylpent-2-yn-1-ol: Similar structure but with the alkyne and alcohol groups in different positions.

Uniqueness

(3R)-4,4-Dimethylpent-1-yn-3-ol is unique due to its chiral center and the presence of both an alkyne and an alcohol group. This combination of features makes it particularly versatile in synthetic applications, allowing for a wide range of chemical transformations.

Properties

CAS No.

61317-72-4

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(3R)-4,4-dimethylpent-1-yn-3-ol

InChI

InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3/t6-/m0/s1

InChI Key

ILPLTEOGHOQFHJ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)[C@H](C#C)O

Canonical SMILES

CC(C)(C)C(C#C)O

Origin of Product

United States

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